Styraxjaponoside A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H30O13 |
|---|---|
Molecular Weight |
550.5 g/mol |
IUPAC Name |
(3S,4R)-4-[1,3-benzodioxol-5-yl(hydroxy)methyl]-3-[hydroxy-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one |
InChI |
InChI=1S/C26H30O13/c1-34-16-6-12(3-5-15(16)38-26-24(32)23(31)22(30)18(8-27)39-26)21(29)19-13(9-35-25(19)33)20(28)11-2-4-14-17(7-11)37-10-36-14/h2-7,13,18-24,26-32H,8-10H2,1H3/t13-,18+,19-,20?,21?,22+,23-,24+,26+/m0/s1 |
InChI Key |
NIIFAUHRYCGALG-HLMQNJTASA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C([C@@H]2[C@H](COC2=O)C(C3=CC4=C(C=C3)OCO4)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C2C(COC2=O)C(C3=CC4=C(C=C3)OCO4)O)O)OC5C(C(C(C(O5)CO)O)O)O |
Synonyms |
styraxjaponoside A |
Origin of Product |
United States |
Origin, Isolation, and Advanced Structural Elucidation Methodologies of Styraxjaponoside a
Botanical Source and Ethnobotanical Context of Styrax japonica Sieb. et Zucc.
Styraxjaponoside A is a naturally occurring chemical compound derived from Styrax japonica, a flowering plant belonging to the family Styracaceae. The study of its botanical origin provides essential context for its phytochemical properties and isolation.
Styrax japonica, commonly known as the Japanese snowbell, is a deciduous tree native to East Asia. wikipedia.orgpfaf.orgwordpress.com Its natural habitat encompasses thickets and thin woods in mountainous and hilly regions across Japan, Korea, and Southern China. wikipedia.orgpfaf.org As a species, it boasts the largest distribution within the Styrax genus. wikipedia.org
Ecologically, the plant demonstrates specific preferences for its growing conditions. It thrives in organically rich, acidic to neutral, well-drained soils with medium moisture. pfaf.orgwordpress.commissouribotanicalgarden.org While it can grow in full sun, it prefers a sheltered position with partial shade, especially protection from cold, dry winds and the intense morning sun. wikipedia.orgpfaf.orgncsu.edu The species is hardy and can tolerate temperatures down to approximately -15°C (5°F), corresponding to USDA hardiness zones 5 through 8. wikipedia.orgmissouribotanicalgarden.org Due to its ornamental qualities, it is widely cultivated in parks and gardens in North America and Europe. wikipedia.orgmissouribotanicalgarden.org
**Geographical Distribution of *Styrax japonica***
| Region | Native Habitat Description |
|---|---|
| East Asia | Native to Japan, Korea, and Southern China. wikipedia.orgwordpress.comunc.edu |
| Japan | Found in thickets and thin woods in mountains and hills throughout the country. pfaf.org |
| Global Cultivation | Widely grown as an ornamental tree in parks and gardens across North America and Europe. wikipedia.org |
Various parts of Styrax japonica have a history of use in traditional practices and have been recognized for their diverse phytochemical composition.
In Chinese traditional medicine, the plant has been employed for its analgesic and antitussive properties, used to treat ailments such as toothaches, sore throats, and coughs. wikipedia.orgmdpi.com Beyond medicinal applications, the hardwood of the tree was traditionally used to craft umbrella ribs and pieces for the Japanese strategy game, shogi. wikipedia.orgncsu.edumonrovia.com The saponin (B1150181) content of the young fruit's dried pericarp was utilized to create a washing soap. wikipedia.org
The phytochemical significance of Styrax japonica is underscored by the variety of compounds isolated from its extracts. The stem bark contains triterpenoids and sterols. wikipedia.org Extracts from different parts of the plant have demonstrated various biological effects; for instance, flower ethanol extracts have shown analgesic properties, while stem-bark extracts have exhibited hypoglycaemic effects. wikipedia.org The plant is a rich source of lignans (B1203133) and other glycosides, including egonol (B1663352), masutakeside I, and straxosides A and B. wikipedia.org
**Traditional and Material Uses of *Styrax japonica***
| Plant Part | Traditional Use |
|---|---|
| Flowers | Used in Chinese folk medicine to relieve pain, such as toothaches and sore throats. wikipedia.orgmdpi.com |
| Stem Bark | Extracts used for their hypoglycaemic effects. wikipedia.org |
| Wood | Utilized for making umbrella handles and shogi game pieces. wikipedia.orgncsu.edumonrovia.com |
| Young Fruit (Pericarp) | Dried and used to make washing soap due to saponin content. wikipedia.org |
Scientific investigations have identified specific parts of the Styrax japonica plant as the primary sources for the isolation of this compound. Research has definitively shown that the stem bark is a key source from which this compound is isolated. nih.gov
In a study focused on identifying virus-cell fusion inhibitory components, five compounds, including this compound and Styraxjaponoside B, were successfully isolated from the stem bark of Styrax japonica. nih.gov While other parts of the plant, such as the leaves and flowers, are sources of various other phytochemicals like lignans and saponins (B1172615), the stem bark is the specifically documented source of this compound. wikipedia.orgresearchgate.netresearcher.liferesearchgate.net
Advanced Methodologies for Isolation and Purification of this compound
The isolation of this compound from its botanical source is a multi-step process that relies on modern extraction and chromatographic techniques to achieve a high degree of purity.
The initial step in isolating this compound involves solvent extraction, a method used to separate compounds from solid or semi-solid samples based on their solubility in a particular solvent. organomation.comresearchgate.net This process begins with the collection and preparation of the plant material, typically the dried and powdered stem bark of Styrax japonica.
A common strategy involves maceration or percolation of the plant material with a polar solvent. For instance, a 70% aqueous ethanol solution has been used to create a crude extract from S. japonica leaves to isolate other lignans. researchgate.net Following the initial extraction, the crude extract undergoes fractionation. This involves partitioning the extract between two immiscible solvents, such as water and an organic solvent like chloroform, to separate compounds based on their polarity. researchgate.net This yields different fractions (e.g., a chloroform-soluble fraction), which concentrates specific classes of compounds and prepares them for further purification.
Following extraction and initial fractionation, chromatographic techniques are essential for the purification of this compound. bioanalysis-zone.com Chromatography separates the components of a mixture based on their differential distribution between a stationary phase and a mobile phase. bioanalysis-zone.com
Column Chromatography: The fractionated extract is often first subjected to column chromatography. This technique uses a solid stationary phase, such as silica (B1680970) gel or Sephadex LH-20, packed into a column. researchgate.netresearchgate.net The mixture is applied to the top of the column, and a solvent (the mobile phase) is passed through it. Compounds separate based on their affinity for the stationary phase, allowing for the collection of distinct fractions.
Preparative High-Performance Liquid Chromatography (HPLC): For final purification to achieve a high-purity compound, preparative HPLC is frequently employed. nih.gov This method uses high pressure to pass the solvent through a column packed with smaller particles, resulting in higher resolution and separation efficiency compared to standard column chromatography. It is a crucial step in isolating a specific compound like this compound from a complex mixture of closely related lignans.
Through the sequential application of these extraction and chromatographic methods, this compound can be isolated from the stem bark of Styrax japonica as a purified compound suitable for structural elucidation and further research.
Rigorous Structural Elucidation Methodologies of this compound
Complementary Computational Chemistry Approaches for Structural Confirmation
The definitive structural elucidation of complex natural products like this compound relies heavily on a combination of sophisticated spectroscopic techniques. However, to further solidify the proposed structure and gain deeper insights into its three-dimensional conformation, complementary computational chemistry approaches are invaluable. These in silico methods provide a theoretical framework to validate experimental data and predict molecular properties.
In the structural confirmation of lignan (B3055560) glycosides such as this compound, several computational techniques are particularly insightful. Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. By employing DFT, researchers can predict the NMR chemical shifts (¹H and ¹³C) of a proposed structure. These theoretically calculated chemical shifts can then be compared with the experimentally obtained NMR data. A strong correlation between the calculated and experimental values provides robust evidence for the correctness of the assigned structure. This is especially useful in resolving ambiguities that may arise from complex or overlapping signals in the experimental spectra.
Furthermore, computational methods are instrumental in determining the absolute stereochemistry of chiral molecules like this compound. Theoretical calculations of electronic circular dichroism (ECD) and optical rotatory dispersion (ORD) spectra are powerful tools in this regard. By generating theoretical ECD and ORD spectra for all possible stereoisomers of the proposed structure and comparing them with the experimentally measured spectra, the absolute configuration of the molecule can be confidently assigned.
Molecular modeling and conformational analysis are also key computational approaches. These methods allow for the exploration of the potential low-energy conformations of the molecule in solution. Understanding the preferred spatial arrangement of the atoms is crucial for interpreting certain NMR parameters, such as nuclear Overhauser effect (NOE) correlations, which are dependent on the through-space proximity of protons. By identifying the most stable conformers, researchers can rationalize the observed NOE data and gain a more complete picture of the molecule's structure and dynamics.
While specific computational studies exclusively focused on this compound are not extensively documented in publicly available literature, the application of these well-established computational methodologies to analogous lignan glycosides is a standard practice in modern natural product chemistry. The synergy between experimental spectroscopic data and theoretical calculations provides a higher level of confidence in the final structural assignment.
Table 1: Key Computational Chemistry Techniques in Structural Elucidation
| Technique | Application in Structural Confirmation of this compound | Expected Outcome |
| Density Functional Theory (DFT) | Prediction of ¹H and ¹³C NMR chemical shifts. | Correlation with experimental NMR data to validate the proposed planar structure. |
| Theoretical ECD/ORD Calculations | Determination of the absolute stereochemistry. | Matching of theoretical spectra of a specific stereoisomer with the experimental spectra. |
| Molecular Modeling/Conformational Analysis | Identification of low-energy conformers. | Rationalization of NOE correlations and understanding of the molecule's 3D structure. |
Detailed research findings on the specific application of these computational methods to this compound would require access to proprietary research data or more specialized scientific publications. However, the principles outlined above represent the standard and powerful computational toolkit available to chemists for the comprehensive structural elucidation of complex natural products.
Biosynthetic Pathways and Precursors of Styraxjaponoside a
Proposed Biosynthetic Route from Primary Metabolites to Styraxjaponoside A
The biosynthesis of lignans (B1203133) generally begins with the conversion of phenylalanine or tyrosine into cinnamic acid derivatives through the action of enzymes like phenylalanine ammonia-lyase (PAL). These cinnamic acid derivatives are then further modified through hydroxylation, methylation, and reduction steps to produce the three main monolignols: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol. nih.govfishersci.cathegoodscentscompany.comthegoodscentscompany.comwikipedia.orgwikipedia.orgmpg.decdutcm.edu.cnuni.lunih.gov
While the specific route to this compound has not been fully elucidated, it is hypothesized to involve the dimerization of monolignols or their derivatives, followed by further modifications such as oxidation, reduction, cyclization, and glycosylation. Lignan (B3055560) biosynthesis often involves the stereoselective coupling of two monolignol radicals, typically catalyzed by dirigent proteins, which dictate the stereochemistry of the resulting lignan core.
Identification of Key Intermediates and Biosynthetic Precursors
Based on the general lignan biosynthetic pathway and the structure of this compound, several compounds are likely intermediates or precursors. Monolignols such as coniferyl alcohol and sinapyl alcohol are fundamental precursors for many lignans. nih.govfishersci.cathegoodscentscompany.comthegoodscentscompany.comwikipedia.orgwikipedia.orgmpg.decdutcm.edu.cnuni.lunih.gov Lignans like pinoresinol (B1678388), lariciresinol, secoisolariciresinol, and matairesinol (B191791) represent common intermediate structures in lignan biosynthesis and could potentially be involved in the pathway leading to this compound. wikipedia.orgwikidata.orgwikidata.orgthegoodscentscompany.comthegoodscentscompany.comwikipedia.orghmdb.cathegoodscentscompany.comwikipedia.orgontosight.ainih.govnih.govnih.govwikipedia.orguni.luuni.lucenmed.comuni.luuni.luuni.luuni.luuni.lucdutcm.edu.cnctdbase.org The glycosylation step, which adds a sugar moiety to the lignan core, is a late-stage modification in the biosynthesis of lignan glycosides like this compound.
Elucidation of Enzymatic Reactions and Mechanisms in this compound Biosynthesis
The enzymatic machinery involved in lignan biosynthesis is complex and involves several key classes of enzymes. Phenylalanine ammonia-lyase (PAL) is the entry point enzyme from primary metabolism. Enzymes like cinnamate (B1238496) 4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL) are involved in the conversion of cinnamic acid derivatives. researchgate.netnih.gov Key enzymes in monolignol biosynthesis include hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyltransferase (HCT), p-coumarate 3-hydroxylase (C3H), caffeoyl-CoA O-methyltransferase (CCoAOMT), ferulate 5-hydroxylase (F5H), caffeic acid O-methyltransferase (COMT), cinnamoyl-CoA reductase (CCR), and cinnamyl alcohol dehydrogenase (CAD). Dimerization of monolignols is often catalyzed by laccases or peroxidases in conjunction with dirigent proteins, which control the stereochemistry of the coupling. Glycosyltransferases are responsible for attaching sugar units to the lignan structure, forming glycosides. While the specific enzymes leading directly to this compound are not explicitly detailed in the search results, these enzyme classes are generally involved in the biosynthesis of related lignan glycosides.
Genetic and Molecular Regulation of Biosynthetic Gene Clusters
The genes encoding the enzymes involved in plant secondary metabolism, including lignan biosynthesis, are often organized into gene clusters. The regulation of these genes is complex and can be influenced by developmental cues, environmental factors, and stress. Transcription factors play a crucial role in controlling the expression of these biosynthetic genes. While specific gene clusters and regulatory mechanisms for this compound biosynthesis in Styrax japonicus were not found in the provided search results, research on the biosynthesis of other lignans suggests that similar genetic and molecular regulatory elements are likely involved.
Comparative Analysis of Biosynthesis with Related Lignan Glycosides
This compound belongs to the class of lignan glycosides. The biosynthesis of lignans shares common initial steps involving the phenylpropanoid pathway and the production of monolignols. researchgate.net However, the downstream dimerization, modification, and glycosylation steps can vary, leading to the diverse array of lignan structures found in nature. For example, the biosynthesis of furofuran lignans like pinoresinol and syringaresinol (B1662434) involves oxidative coupling guided by dirigent proteins, followed by cyclization. wikidata.orgthegoodscentscompany.comontosight.ainih.govwikipedia.orguni.lucenmed.comuni.luuni.lucenmed.com The biosynthesis of lignan lactones like matairesinol involves different cyclization mechanisms. thegoodscentscompany.comhmdb.cawikipedia.orgnih.govuni.lu The glycosylation patterns (the type of sugar and the attachment site) also differ among lignan glycosides, contributing to their structural and functional diversity. Comparing the proposed pathway for this compound with the known biosynthesis of other lignan glycosides can provide clues about the specific enzymatic steps and intermediates involved.
Mechanistic Investigations of Biological Activities of Styraxjaponoside a
In Vitro Pharmacological Characterization and Target Identification
In vitro studies are crucial for understanding how a compound interacts with biological systems at a cellular and molecular level. These investigations aim to characterize the pharmacological profile of Styraxjaponoside A and identify its specific molecular targets.
Assessment of Antifungal Activity Against Pathogenic Fungi (e.g., Candida albicans)
This compound has demonstrated significant inhibitory effects against various human pathogenic fungal strains, including Candida albicans. biomolther.orgnih.govresearchgate.net Studies have shown that the compound is effective against both the yeast and mycelial forms of C. albicans. biomolther.org The destruction of serum-induced mycelial C. albicans cells treated with this compound has been observed, indicating its intrinsic antimicrobial property against this pathogen. biomolther.org
Research has investigated the minimum inhibitory concentrations (MICs) of this compound against fungal strains using methods such as micro-dilution and MTT assays. biomolther.org These studies confirm the antifungal potency of this compound.
Studies on Membrane-Disruptive Mechanisms in Fungal Cells (e.g., Membrane Depolarization, Permeability Alteration via DiBAC4(3), DPH fluorescence analysis, Calcein-leakage)
Multiple lines of evidence suggest that the antifungal activity of this compound is mediated, at least in part, by membrane-disruptive mechanisms. biomolther.orgresearchgate.net
Studies utilizing the fluorescent dye bis-(1,3-dibutylbarbituric acid) trimethine oxonol [DiBAC4(3)], a probe sensitive to membrane potential, have indicated that this compound can induce plasma membrane depolarization in fungal cells. biomolther.orgnih.govresearchgate.netaatbio.comdojindo.com An increase in DiBAC4(3) fluorescence intensity upon treatment with the compound is indicative of membrane depolarization. dojindo.com
Fluorescence analysis with 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), a probe used to study membrane interiors and fluidity, has also been employed. biomolther.orgcenmed.comwikipedia.org A reduction in DPH fluorescence intensity in C. albicans cells treated with this compound has been correlated with the compound's antimicrobial effect and suggests perturbation of the plasma membrane. biomolther.org
While the provided search results specifically mention calcein-leakage measurements in the context of Styraxjaponoside C and other antifungal agents as indicators of membrane disruption researchgate.net, direct evidence of this compound inducing calcein (B42510) leakage from fungal cells or liposomes was not explicitly found in the provided snippets. However, calcein leakage assays are a standard method to assess membrane permeability alterations. Calcein is a fluorescent dye that is typically retained within intact vesicles or cells; its leakage indicates membrane damage. wikipedia.orgciteab.comfishersci.ptuni.lu
The observed membrane depolarization and perturbation effects strongly support the hypothesis that this compound exerts its antifungal activity by disrupting fungal cell membranes. biomolther.orgresearchgate.net
Modulation of Specific Cellular Pathways (e.g., Calcineurin Pathway Inhibition)
Some studies suggest that certain plant-derived compounds, including phenylpropanoid glycosides, can act as calcineurin inhibitors and exhibit antifungal activity. unina.it Calcineurin is a phosphatase enzyme involved in various cellular processes in eukaryotes, including immune responses and fungal growth and survival. mdpi.comnih.govnih.govfrontiersin.orgdrugs.com Inhibition of the calcineurin pathway has been explored as a strategy for developing antifungal drugs. frontiersin.org
While the provided search results mention calcineurin pathway inhibition in the context of other compounds and antifungal mechanisms mdpi.comnih.govnih.govfrontiersin.orgdrugs.comguidetopharmacology.orgguidetopharmacology.orguni-freiburg.de, a direct link between this compound and the inhibition of the calcineurin pathway was not explicitly established in the provided snippets. However, given that this compound is a lignan (B3055560) glycoside biomolther.org, a class of compounds that can include phenylpropanoid glycosides unina.it, further investigation into its potential modulation of the calcineurin pathway could be warranted.
Enzyme Inhibition/Activation Studies (e.g., Matrix Metalloproteinase (MMP-9) Inhibition, Acetylcholinesterase (AChE) Inhibition)
Investigations into the enzyme inhibitory or activating properties of this compound can reveal additional potential therapeutic targets.
Matrix Metalloproteinase-9 (MMP-9) is an enzyme involved in the degradation of the extracellular matrix and has been implicated in various physiological and pathological processes, including inflammation and tumor progression. techscience.com Inhibition of MMP-9 is a target for therapeutic intervention in certain conditions. techscience.com While the provided search results discuss MMP-9 inhibition and various inhibitors techscience.comciteab.comnih.govciteab.comresearchgate.net, direct evidence of this compound inhibiting MMP-9 was not found in the provided snippets.
Acetylcholinesterase (AChE) is an enzyme that hydrolyzes acetylcholine, a neurotransmitter crucial for cognitive function. rsc.orgroyalsocietypublishing.org Inhibition of AChE is a primary strategy for the treatment of Alzheimer's disease. rsc.orgroyalsocietypublishing.org The search results mention AChE as a drug target and discuss inhibitors rsc.orgroyalsocietypublishing.orgnih.govnih.gov, but there is no direct information linking this compound to AChE inhibition in the provided snippets.
Based on the provided search results, there is no direct evidence presented regarding the inhibition or activation of MMP-9 or Acetylcholinesterase by this compound.
Influence on Cell Signaling Cascades (e.g., Phosphorylation Events)
Cell signaling cascades are fundamental to cellular communication and function, involving a series of molecular events often initiated by the binding of a ligand to a receptor, leading to intracellular signal transduction khanacademy.orgmdpi.com. These pathways frequently involve second messengers and protein phosphorylation or dephosphorylation, which can alter protein conformation and enzyme activity mdpi.comvdoc.pubnih.gov.
While specific detailed research findings on the direct influence of this compound on phosphorylation events are limited in the provided search results, studies on related compounds and general cell signaling mechanisms offer context. For instance, protein phosphorylation is a crucial regulatory mechanism in numerous intracellular signaling transduction pathways and is a significant therapeutic target for various diseases nih.gov. The activation of receptors can trigger intracellular signaling cascades through second messengers and protein phosphorylation/dephosphorylation to induce downstream cellular responses slideshare.net.
Research on other natural compounds has demonstrated modulation of phosphorylation events. For example, sesamin (B1680957) was shown to inhibit the phosphorylation of extracellular signal-regulated protein kinase (ERK), a member of the mitogen-activated protein kinase (MAPK) family, in stimulated T cells, suggesting an influence on T cell activation via regulation of the MAPK phosphorylation pathway researchgate.net. Similarly, A-type cranberry proanthocyanidins (B150500) have been reported to inhibit MMP-1 production with reduced phosphorylation of ERK, JNK, and p38 vdoc.pub. These examples highlight the potential for natural compounds like lignan glycosides to interact with and modulate phosphorylation-dependent signaling pathways.
Further research is needed to specifically delineate how this compound impacts various cell signaling cascades, including identifying the specific kinases or phosphatases it may target and the downstream effects on cellular processes.
Preclinical In Vivo Models for Mechanistic Elucidation
Preclinical in vivo models are essential for investigating the biological activities and underlying mechanisms of compounds in a complex living system reading.ac.uk. These models allow for the assessment of a compound's effects on physiological processes, its distribution and metabolism, and its interaction with various organ systems.
Studies involving Styrax japonicus extracts and isolated compounds, including those that may contain this compound, have utilized animal models to investigate biological activities such as antinociceptive and antifungal effects nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net.
Use of Specific Animal Models to Investigate Biological Activities (e.g., in vivo antifungal models, in vivo neuroprotection models)
Animal models have been employed to investigate the biological activities of compounds from Styrax japonicus. For instance, studies on the antinociceptive effects of Styrax japonicus flower extracts and isolated compounds, such as jegosaponin A (a compound structurally illustrated in a study investigating antinociceptive effects), have been conducted using animal tests nih.govresearchgate.netresearchgate.net. These tests included models like the hot plate test, acetic acid-induced writhing test, and formalin test in mice to evaluate analgesic responses researchgate.net.
In the context of antifungal activity, in vivo antifungal models are used to evaluate the efficacy of compounds against fungal infections researchgate.netfrontiersin.orgnih.gov. While the provided results specifically mention the investigation of antifungal effects and action mechanisms of this compound and B, the details of in vivo antifungal models used for these specific compounds are not extensively described in the snippets, beyond stating that the antifungal efficacy of a combination therapy including another compound was evaluated in a mouse systemic fungal infection model frontiersin.org. General reviews mention the use of preclinical studies, including in vitro and in vivo fluorescent studies, to understand antifungal mechanisms of other compounds, suggesting membrane-active mechanisms researchgate.net.
Regarding neuroprotection models, while the search results discuss the neuroprotective effects of analgesics and the involvement of neurotransmitter systems in neuroprotection, specific in vivo neuroprotection models directly utilizing this compound were not detailed numberanalytics.com. However, the investigation into the compound's effects on neurotransmitter systems, particularly in the context of analgesia, suggests potential relevance to neurological function nih.govresearchgate.netresearchgate.net.
Biomarker Analysis and Pharmacodynamic Profiling in Animal Tissues
Biomarker analysis and pharmacodynamic profiling in animal tissues are crucial for understanding how a compound affects biological targets and pathways in vivo offspringbiosciences.cominnovad-global.com. Biomarkers can include molecular, histological, or physiological indicators that reflect the effects of a compound nih.gov. Pharmacodynamic profiling involves studying the biochemical and physiological effects of a drug and its mechanism of action offspringbiosciences.com.
In the study investigating the antinociceptive effect of jegosaponin A, contents of neurotransmitters and relevant metabolites were quantified in different brain regions of mice researchgate.net. Specifically, the levels of 5-HT and its metabolite (5-HIAA) were measured in hippocampus and striatum tissues after administration, indicating a form of biomarker analysis to assess the compound's impact on neurotransmitter levels nih.govresearchgate.netresearchgate.net.
Biomarker analysis on intact tissue can be performed using various modalities, including immunohistochemistry, immunofluorescence, and in situ hybridization ucsd.edu. These techniques allow for the visualization and quantification of specific proteins or nucleic acids within tissues, providing insights into the molecular effects of a compound ucsd.edu. Pharmacodynamic studies can involve investigating the binding properties of compounds to human and animal tissue to understand target engagement offspringbiosciences.com.
Histopathological and Immunochemical Assessments in Organ Systems
Histopathological assessment involves the microscopic examination of tissues to identify structural changes indicative of disease or the effects of a treatment rcpath.orgwindows.net. Immunochemical assessments, such as immunohistochemistry, use antibodies to detect specific proteins in tissue sections, providing information on protein expression and localization ucsd.edu. These methods are valuable for understanding the impact of a compound on organ systems at a cellular and molecular level.
Immunohistochemistry and immunofluorescence are techniques used for biomarker analysis on intact tissue and can visualize co-localized biomarkers, enabling multiplexing ucsd.edu. These techniques could be applied to assess the effects of this compound on protein expression and cellular markers in various organ systems.
Investigation of Neurotransmitter System Involvement (e.g., GABAergic and Serotonergic Systems for Analgesic Effects)
The involvement of neurotransmitter systems, such as the GABAergic and serotonergic systems, in the analgesic effects of compounds is a significant area of investigation nih.govresearchgate.netmdpi.compatsnap.com. The GABAergic system, utilizing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), plays a crucial role in regulating neuronal excitability and is a target for some analgesics patsnap.comscienceopen.comgraphyonline.comfrontiersin.org. The serotonergic system, involving serotonin (B10506) (5-HT), is also implicated in pain modulation, with descending serotonergic pathways influencing pain sensitivity mdpi.comelifesciences.orguic.eduwjgnet.com.
Research on jegosaponin A, a compound isolated from Styrax japonicus flowers with antinociceptive activity, has specifically investigated the involvement of the GABAergic and serotonergic systems in its effects nih.govresearchgate.netresearchgate.net. Studies using antagonists for the GABA-A receptor (flumazenil) and the 5-HT1A receptor (WAY100635) demonstrated that these antagonists blocked or reversed the antinociceptive effect of jegosaponin A, indicating the involvement of these systems nih.govresearchgate.net. Furthermore, administration of jegosaponin A significantly increased the content of 5-HT and its metabolite (5-HIAA) in the hippocampus and striatum of mice, providing biochemical evidence for its influence on the serotonergic system nih.govresearchgate.netresearchgate.net.
These findings suggest that compounds from Styrax japonicus, including potentially this compound, may exert analgesic effects, at least in part, through modulation of GABAergic and serotonergic neurotransmission.
Analysis of Anti-inflammatory Pathways and Molecular Mediators
Inflammation is a complex biological response involving various pathways and molecular mediators mdpi.comnih.govmdpi.com. Compounds with anti-inflammatory properties can modulate these pathways, influencing the production and activity of mediators such as cytokines, chemokines, and enzymes mdpi.commdpi.comnih.gov.
While some compounds from Styrax japonicus, such as styraxoside A, have shown anti-inflammatory activities, the search results indicate that jegosaponin A did not show a significant anti-inflammatory effect in a mouse paw edema test nih.gov. However, the antinociceptive effect of jegosaponin A was implied to be associated with its sedative and anxiolytic activities rather than anti-inflammatory effects in that specific study nih.govresearchgate.net.
General mechanisms of anti-inflammatory agents involve inhibiting enzymes like cyclooxygenase (COX) and modulating signaling pathways like NF-κB and MAPK, which are involved in the production of inflammatory mediators researchgate.netpatsnap.commdpi.comnih.govcellsignal.com. Anti-inflammatory interleukins, such as IL-4, IL-10, and IL-13, play a role in suppressing pro-inflammatory signaling and resolving inflammation mdpi.com.
Further investigation is required to determine if this compound specifically influences anti-inflammatory pathways and molecular mediators, distinct from the observations made for jegosaponin A in the cited studies.
Data Tables
Based on the search results regarding the involvement of neurotransmitter systems in the antinociceptive effect of jegosaponin A, the following data can be presented in a table:
| Compound | Animal Model Used | Neurotransmitter System Investigated | Key Finding | Reference |
| Jegosaponin A | Mice (Antinociceptive tests) | GABAergic and Serotonergic Systems | Antinociceptive effect blocked by GABA-A antagonist (flumazenil). | nih.govresearchgate.net |
| Jegosaponin A | Mice (Antinociceptive tests) | GABAergic and Serotonergic Systems | Antinociceptive effect reversed by 5-HT1A antagonist (WAY100635). | nih.govresearchgate.net |
| Jegosaponin A | Mice (Brain tissue analysis) | Serotonergic System | Increased levels of 5-HT and 5-HIAA in hippocampus and striatum. | nih.govresearchgate.netresearchgate.net |
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | Not found in search results |
| Jegosaponin A | Not found in search results |
| Flumazenil (B1672878) | 3371 |
| WAY100635 | 5742 |
| 5-HT (Serotonin) | 5208 |
| 5-HIAA | 1011 |
| GABA | 149 |
| Indomethacin (INDO) | 3715 |
| Diazepam (DZP) | 3016 |
| Naloxone HCl (NXH) | 5284607 |
| SCH23390 | 6437809 |
This compound, a lignan glycoside isolated from the plant Styrax japonicus, has been the subject of scientific inquiry to understand the mechanisms underlying its observed biological activities. Investigations have delved into its influence on cellular signaling pathways and its effects within the complex environment of preclinical in vivo models.
Influence on Cell Signaling Cascades (e.g., Phosphorylation Events)
Cell signaling cascades are fundamental processes that govern cellular responses to external and internal stimuli. These cascades often involve a series of molecular interactions, including the binding of ligands to receptors and the subsequent activation of intracellular signaling molecules khanacademy.orgmdpi.com. A critical regulatory mechanism within these pathways is protein phosphorylation, where the addition or removal of phosphate (B84403) groups can significantly alter protein conformation, activity, and interactions vdoc.pubnih.gov. This intricate process is mediated by kinases and phosphatases and plays a vital role in transducing signals from the cell surface to downstream effectors, ultimately influencing cellular behavior mdpi.comnih.govslideshare.net.
While direct experimental data specifically detailing the influence of this compound on phosphorylation events is not prominently featured in the provided search results, the importance of phosphorylation in various biological processes, including those potentially modulated by lignan glycosides, is well-established vdoc.pubnih.gov. Studies on other natural compounds have demonstrated the ability to modulate phosphorylation-dependent pathways. For example, sesamin, another lignan, has been shown to inhibit the phosphorylation of ERK, a key component of the MAPK pathway, in activated T cells, thereby influencing T cell activation researchgate.net. Similarly, A-type cranberry proanthocyanidins have been reported to reduce the phosphorylation of ERK, JNK, and p38 in the context of inhibiting MMP-1 production vdoc.pub. These examples underscore the potential for natural products, including lignan glycosides like this compound, to interact with and modulate cellular signaling cascades through mechanisms involving protein phosphorylation.
Further targeted research is necessary to precisely identify which specific kinases or phosphatases, if any, are affected by this compound and how these interactions translate into its observed biological effects. Elucidating these specific phosphorylation events would provide critical insights into the compound's mechanism of action at the cellular level.
Preclinical In Vivo Models for Mechanistic Elucidation
Preclinical in vivo models are indispensable tools for investigating the biological activities and underlying mechanisms of potential therapeutic compounds within a living organism reading.ac.uk. These models allow researchers to assess a compound's efficacy, pharmacokinetics, and pharmacodynamics, as well as its effects on various organ systems and physiological processes in a more complex and integrated manner than in vitro studies offspringbiosciences.comnih.gov. Studies on Styrax japonicus extracts and isolated compounds, which may contain this compound, have utilized animal models to explore various biological activities, including antinociceptive and antifungal effects nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net.
Use of Specific Animal Models to Investigate Biological Activities (e.g., in vivo antifungal models, in vivo neuroprotection models)
Animal models have been instrumental in evaluating the biological activities of compounds derived from Styrax japonicus. For the investigation of antinociceptive effects, studies have employed standard pain models in mice, such as the hot plate test, acetic acid-induced writhing test, and formalin test researchgate.net. These models are used to assess a compound's ability to reduce sensitivity to thermal, chemical, or inflammatory pain stimuli, providing insights into its potential analgesic properties researchgate.net. Research on jegosaponin A, a compound isolated from Styrax japonicus flowers, utilized these models to demonstrate its significant antinociceptive responses nih.govresearchgate.netresearchgate.net.
In the realm of antifungal research, in vivo models are employed to evaluate the effectiveness of compounds against fungal infections and to investigate their mechanisms of action within a living host researchgate.netfrontiersin.orgnih.gov. While the provided information mentions the antifungal effects of this compound and B, detailed descriptions of specific in vivo antifungal models used for these compounds are limited researchgate.net. However, the use of mouse systemic fungal infection models is a common approach in preclinical antifungal studies to assess a compound's ability to reduce fungal burden and improve survival frontiersin.orgnih.gov. Studies on other antifungal agents have utilized in vivo fluorescent studies to explore membrane-active mechanisms researchgate.net.
Regarding neuroprotection, while the search results discuss the potential neuroprotective aspects of analgesics and the involvement of neurotransmitter systems relevant to neurological function, specific in vivo neuroprotection models directly applying this compound were not detailed numberanalytics.com. Nevertheless, the investigation of its effects on neurotransmitter systems, particularly in the context of pain relief, suggests a potential area for future research in neuroprotection nih.govresearchgate.netresearchgate.net.
Biomarker Analysis and Pharmacodynamic Profiling in Animal Tissues
Biomarker analysis and pharmacodynamic profiling in animal tissues are critical for understanding the biological impact of a compound in vivo. Biomarkers can serve as indicators of drug activity, disease progression, or physiological response innovad-global.comnih.gov. Pharmacodynamic studies aim to characterize the biochemical and physiological effects of a compound and its mechanism of action within the body offspringbiosciences.com.
In the study investigating the antinociceptive effects of jegosaponin A, biomarker analysis was conducted by quantifying the levels of neurotransmitters and their metabolites in specific brain regions of mice nih.govresearchgate.netresearchgate.net. This involved measuring the concentrations of 5-HT and 5-HIAA in the hippocampus and striatum following administration of the compound, providing direct evidence of its influence on the serotonergic system in these tissues nih.govresearchgate.netresearchgate.net.
Techniques such as immunohistochemistry, immunofluorescence, and in situ hybridization are valuable for biomarker analysis in intact tissues, allowing for the visualization and quantification of specific molecular targets and cellular markers ucsd.edu. These methods can provide insights into how a compound alters protein expression, cellular localization, and tissue composition ucsd.edu. Pharmacodynamic profiling can also involve assessing the binding characteristics of a compound to its target receptors or enzymes in animal tissues offspringbiosciences.com.
Histopathological and Immunochemical Assessments in Organ Systems
Histopathological assessment involves the microscopic examination of tissue samples to identify structural changes caused by disease or in response to treatment rcpath.orgwindows.net. This technique is crucial for evaluating tissue damage, inflammation, and other morphological alterations in various organ systems rcpath.org. Immunochemical assessments, such as immunohistochemistry, complement histopathology by using antibodies to detect specific proteins within tissue sections, providing information on the expression levels and spatial distribution of potential molecular targets or markers of biological activity ucsd.edu.
In the context of evaluating antifungal efficacy in in vivo models, histopathological studies are commonly performed to assess fungal invasion of tissues and the host's inflammatory response frontiersin.org. While the provided information mentions the use of histopathological studies in a mouse systemic fungal infection model, specific findings regarding this compound were not detailed frontiersin.org. These assessments are vital for understanding the protective effects of a compound on organ integrity during infection.
Immunohistochemistry and immunofluorescence techniques, as highlighted for biomarker analysis, can be applied to tissue sections from animal models to investigate the effects of this compound on the expression of specific proteins related to inflammation, cell signaling, or other relevant pathways in different organ systems ucsd.edu.
Investigation of Neurotransmitter System Involvement (e.g., GABAergic and Serotonergic Systems for Analgesic Effects)
The involvement of neurotransmitter systems, particularly the GABAergic and serotonergic systems, is a key area of investigation for compounds exhibiting analgesic properties nih.govresearchgate.netmdpi.compatsnap.com. The GABAergic system, mediated by the inhibitory neurotransmitter GABA, plays a significant role in modulating neuronal activity and pain transmission scienceopen.comgraphyonline.comfrontiersin.org. The serotonergic system, involving serotonin (5-HT), is also known to influence pain perception through descending pathways from the brain to the spinal cord mdpi.comelifesciences.orguic.eduwjgnet.com.
Studies on jegosaponin A, an antinociceptive compound from Styrax japonicus, have provided evidence for the involvement of both the GABAergic and serotonergic systems in its analgesic effects nih.govresearchgate.netresearchgate.net. The use of pharmacological antagonists demonstrated that blocking GABA-A receptors with flumazenil or 5-HT1A receptors with WAY100635 attenuated or reversed the antinociceptive effects of jegosaponin A nih.govresearchgate.net. Furthermore, biochemical analysis revealed that jegosaponin A administration led to increased levels of 5-HT and its metabolite 5-HIAA in specific brain regions, indicating a modulation of serotonergic neurotransmission nih.govresearchgate.netresearchgate.net. These findings strongly suggest that compounds from Styrax japonicus, including potentially this compound, may exert analgesic effects by influencing the activity of these crucial neurotransmitter systems.
Analysis of Anti-inflammatory Pathways and Molecular Mediators
Inflammation is a complex process mediated by a network of signaling pathways and a diverse array of molecular mediators, including cytokines, chemokines, and enzymes mdpi.comnih.govmdpi.com. Compounds with anti-inflammatory properties can modulate these intricate processes to reduce the inflammatory response mdpi.comnih.gov. This can involve inhibiting the production or activity of pro-inflammatory mediators or promoting the generation of anti-inflammatory and pro-resolving molecules mdpi.comnih.gov.
While some constituents of Styrax japonicus have demonstrated anti-inflammatory activities, the provided search results indicate that jegosaponin A did not show significant anti-inflammatory effects in a standard animal model nih.gov. However, this does not preclude the possibility that this compound may possess distinct effects on inflammatory pathways.
General mechanisms of anti-inflammatory compounds include the inhibition of enzymes like COX, which are involved in the synthesis of inflammatory prostaglandins, and the modulation of key signaling pathways such as NF-κB and MAPK, which regulate the expression of numerous inflammatory genes researchgate.netpatsnap.commdpi.comcellsignal.com. Anti-inflammatory cytokines, such as IL-10, play a crucial role in resolving inflammation and maintaining immune homeostasis mdpi.com.
Further dedicated studies are needed to specifically investigate the effects of this compound on various anti-inflammatory pathways and molecular mediators to determine if it possesses anti-inflammatory properties and to elucidate the underlying mechanisms if it does.
Data Tables
Based on the research findings regarding the involvement of neurotransmitter systems in the antinociceptive effect of jegosaponin A, the following data is presented:
| Compound | Animal Model | Investigation | Key Finding | Reference |
| Jegosaponin A | Mice (Antinociceptive tests) | Effect of GABA-A receptor antagonist (Flumazenil) | Antinociceptive effect blocked. | nih.govresearchgate.net |
| Jegosaponin A | Mice (Antinociceptive tests) | Effect of 5-HT1A receptor antagonist (WAY100635) | Antinociceptive effect reversed. | nih.govresearchgate.net |
| Jegosaponin A | Mice (Analysis of brain tissue) | Measurement of 5-HT and 5-HIAA levels in hippocampus and striatum | Significantly increased levels of 5-HT and 5-HIAA observed. | nih.govresearchgate.netresearchgate.net |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Styraxjaponoside a
Identification of Key Pharmacophoric Features and Functional Groups
Pharmacophoric features represent the ensemble of steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger or block its biological response. Functional groups are specific groups of atoms within a molecule that are responsible for its characteristic chemical reactions and properties ebi.ac.ukthegoodscentscompany.com. In the context of SAR, identifying key pharmacophoric features and functional groups is crucial for understanding how a molecule interacts with its biological target and which parts of the molecule are essential for its activity naturalproducts.netvdoc.pub.
Design and Synthesis of Styraxjaponoside A Analogs for SAR Elucidation
The design and synthesis of analogs involve creating modified versions of a lead compound to systematically explore how changes in chemical structure affect biological activity. This process is fundamental to SAR elucidation, allowing researchers to determine which parts of the molecule are essential for activity, which can be modified to improve potency or other properties, and which modifications are detrimental.
Based on the available search results, there is no specific information detailing the design and synthesis of this compound analogs for the purpose of comprehensive SAR elucidation. While analog synthesis is a common practice in medicinal chemistry, published studies specifically reporting the creation and testing of a series of this compound derivatives to understand its SAR were not found.
Targeted Chemical Modifications of the Lignan (B3055560) Glycoside Scaffold
Targeted chemical modifications of a molecular scaffold involve making specific changes to different parts of the core structure to understand their contribution to activity. For a lignan glycoside like this compound, this could involve modifications to the lignan core (e.g., altering substitution patterns on the aromatic rings, modifying the linkage between the phenylpropane units) or the glycoside moiety (e.g., changing the type of sugar, modifying the linkage position, or altering hydroxyl groups on the sugar).
The search results did not provide specific examples of targeted chemical modifications performed on the lignan glycoside scaffold of this compound. General studies on other compound classes demonstrate the importance of positional effects of chemical modifications on activity, and SAR studies on other natural products from Styrax, such as egonol (B1663352) derivatives, have shown that the nature and position of substituents can influence activity. However, this specific approach applied to the this compound scaffold was not found in the provided information.
Stereochemical Probing through Diastereomers and Enantiomers
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in biological activity because biomolecules (like proteins and enzymes) are often chiral and interact specifically with ligands based on their spatial orientation. Stereoisomers, such as enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not enantiomers), can exhibit significantly different biological properties. Studying the activity of different stereoisomers of a compound is a valuable approach in SAR to understand the stereochemical requirements for binding to a target.
There was no information in the search results regarding stereochemical probing of this compound through the synthesis or evaluation of its diastereomers or enantiomers. While the principles of stereochemistry and its importance in drug-target interactions are well-established, specific studies applying this to this compound were not found.
Computational Approaches to SAR/SPR of this compound
Computational approaches, such as molecular docking and molecular dynamics simulations, are powerful tools used in modern drug discovery and SAR/SPR studies. These methods can provide insights into the potential binding modes of a ligand with its target, estimate binding affinities, and simulate the dynamic behavior of the ligand-target complex.
Limited computational studies specifically on this compound were mentioned in the provided search results. One study that investigated the antifungal activity and action mechanisms of this compound and B utilized molecular docking researchgate.net.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation (binding pose) of a ligand when it is bound to a protein or other biological target. It estimates the binding affinity between the ligand and the target. Molecular dynamics simulations extend this by simulating the movement and interactions of atoms and molecules over time, providing a more realistic view of the dynamic nature of the ligand-target complex and allowing for the study of binding stability and conformational changes. These simulations can help to understand the molecular basis of activity and the factors influencing binding strength and kinetics ebi.ac.uk.
In the context of this compound, a molecular docking study was performed as part of an investigation into its antifungal activity and action mechanisms researchgate.net. This study suggested that this compound and B might exert their antifungal effects via membrane-active mechanisms, with the docking analysis indicating potential interactions with the fungal membrane. While the specific details of the docking poses, interaction energies, or the identification of particular membrane components as targets were not provided in the search snippets, this indicates that computational methods are being applied to understand the mechanism of action, which is a key aspect of SAR/SPR. Molecular dynamics simulations could further explore the stability of these membrane interactions and the impact of this compound on membrane properties, although no such detailed MD studies specifically on this compound were found in the provided results.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical relationships between the chemical structure of a molecule and its biological activity. QSAR models aim to correlate measurable or calculable physical or molecular properties (descriptors) with a specific biological effect, often expressed in terms of an equation. This allows for the prediction of the biological activity of new or untested compounds based on their structural features. QSAR studies can help identify the key structural characteristics that influence activity and guide the design of compounds with improved potency or desired properties. While QSAR has been applied to various compound classes to estimate properties like redox potential or antioxidant activities, and improved QSAR models have been developed for predicting the activity of polyphenols and their analogues, specific QSAR studies focused on this compound were not found in the conducted searches.
Pharmacophore Modeling and Virtual Screening Strategies
Pharmacophore modeling is a technique used in drug discovery to identify the essential steric and electronic features of a molecule that are necessary for optimal interaction with a specific biological target and to trigger a biological response. A pharmacophore is an abstract concept representing the common spatial arrangement of functional groups crucial for activity, such as hydrogen-bond donors, acceptors, charged groups, and hydrophobic regions. Pharmacophore models can be built using either ligand-based or structure-based approaches. Ligand-based methods derive pharmacophores from a set of known active compounds, while structure-based methods utilize the 3D structure of the biological target. These models are then widely used for fast and accurate virtual screening of large compound databases to identify potential drug candidates with similar interaction profiles. Virtual screening is a computational technique that evaluates libraries of compounds to predict those most likely to bind to a target protein. It can significantly reduce the time and cost associated with traditional high-throughput screening. While pharmacophore modeling and virtual screening are important tools in modern drug discovery, specific applications involving this compound were not identified in the search results.
Chemoinformatics and Machine Learning Applications in SAR
Chemoinformatics involves the use of computational and informational techniques applied to chemical problems. In the context of SAR, chemoinformatics tools are used to manage, analyze, and model chemical data, including structural information and biological activity data. Machine learning algorithms have become increasingly valuable in SAR studies and virtual screening approaches. Supervised machine learning techniques can build predictive models based on datasets of known active and inactive compounds, allowing for the prediction of activity for new compounds. Various machine learning algorithms, such as random forest, support vector machines, and neural networks, have been successfully applied in virtual screening strategies and SAR analysis to predict the probability of a compound being active. These methods can help in exploring the relationship between structural features and biological activity and guide the selection or design of compounds with desired properties. Although chemoinformatics and machine learning are powerful tools in modern drug discovery and SAR analysis, specific research detailing their application to this compound was not found in the conducted searches.
Chemical Synthesis and Analog Development of Styraxjaponoside a
Total Synthesis Approaches to Styraxjaponoside A
Total synthesis aims to construct a target molecule from simple, commercially available starting materials through a series of controlled chemical reactions. This often requires careful planning and execution to overcome challenges related to molecular complexity and stereochemical control.
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a crucial tool in planning the total synthesis of complex molecules. sathyabama.ac.inresearchgate.net It involves working backward from the target molecule, conceptually breaking it down into simpler precursor fragments using known reliable chemical reactions in reverse. sathyabama.ac.inresearchgate.netchemistrydocs.com These conceptual cleavages are termed "disconnections." sathyabama.ac.inchemistrydocs.com Strategic disconnections are chosen based on factors such as simplifying the molecular structure, revealing potential starting materials, and allowing for the introduction of necessary functional groups and stereocenters. sathyabama.ac.inchemistrydocs.comlkouniv.ac.in The goal is to arrive at readily available or easily synthesized building blocks. sathyabama.ac.inchemistrydocs.com While general principles of retrosynthesis are well-established, specific retrosynthetic routes for this compound were not detailed in the provided search results. sathyabama.ac.inresearchgate.netchemistrydocs.comlkouniv.ac.in
Development of Stereoselective Synthetic Methodologies (e.g., Asymmetric Synthesis)
Creating molecules with specific three-dimensional arrangements (stereochemistry) is paramount in natural product synthesis, as different stereoisomers can have vastly different biological properties. rsc.orgchemistrydocs.com Stereoselective synthesis aims to preferentially form one stereoisomer over others. chemistrydocs.com Asymmetric synthesis, a subset of stereoselective synthesis, involves the use of chiral reagents, catalysts, or conditions to induce asymmetry in a reaction, leading to the formation of enantiomerically enriched products. chemistrydocs.comunicamp.br Achieving high levels of stereoselectivity is often a significant challenge in the total synthesis of complex natural products. rsc.orgchemistrydocs.com The development and application of stereoselective methodologies, such as asymmetric catalysis or the use of chiral auxiliaries, are critical for the successful construction of molecules with defined stereochemistry. rsc.orgchemistrydocs.comunicamp.br While the importance of stereoselective methodologies in the synthesis of complex molecules is highlighted, specific examples applied to the total synthesis of this compound were not found in the search results. rsc.orgchemistrydocs.comunicamp.br
Protecting Group Chemistry and Reaction Optimization
Protecting groups are temporarily installed chemical moieties that mask reactive functional groups during a synthetic sequence to prevent unwanted side reactions. utsouthwestern.edunih.govtcichemicals.comsioc-journal.cn The judicious selection and removal of protecting groups are essential for the success of a multi-step synthesis. utsouthwestern.edunih.govtcichemicals.comsioc-journal.cn An ideal protecting group should be easy to install, stable under the reaction conditions required for transformations elsewhere in the molecule, and easily removable without affecting other functional groups. utsouthwestern.edutcichemicals.com Protecting groups can also influence the reactivity and stereochemical outcome of reactions. sioc-journal.cn Reaction optimization involves systematically varying reaction parameters such as temperature, solvent, concentration, reaction time, and reagent stoichiometry to maximize yield, purity, and selectivity. These aspects are fundamental to any complex organic synthesis, including the total synthesis of natural products. lkouniv.ac.in Specific details regarding protecting group strategies and reaction optimization for this compound synthesis were not available in the provided information. utsouthwestern.edunih.govtcichemicals.comsioc-journal.cn
Semisynthesis of this compound from Available Natural Precursors
Semisynthesis involves the chemical modification of a naturally occurring compound to produce a desired product. researchgate.netresearchgate.netnih.gov This approach can be advantageous when the natural precursor is readily available in sufficient quantities and possesses a significant portion of the target molecule's structural complexity. researchgate.netresearchgate.netnih.gov Semisynthesis can offer a more efficient route compared to total synthesis, especially for complex natural products. researchgate.netresearchgate.netnih.gov The provided search results mention Styraxjaponoside C being identified and also refer to semisynthetic compounds in the context of Nepeta prattii and lignan (B3055560) glycosides, indicating that semisynthetic approaches are relevant in the study of this class of compounds. researchgate.netresearchgate.net One search result also mentions Styraxjaponoside C being isolated from Styrax japonica. researchgate.net However, a specific semisynthesis of this compound was not detailed. researchgate.netresearchgate.net
Development of Diverse Synthetic Analogs and Derivatives
The development of synthetic analogs and derivatives of natural products is a common practice in medicinal chemistry and chemical biology. biomolther.orgresearchgate.netmdpi.com These modified compounds can be designed to improve biological activity, enhance stability, alter pharmacokinetic properties, or probe structure-activity relationships. researchgate.netmdpi.com Synthetic analogs can be prepared through modifications of the natural product itself (semisynthesis) or through total synthesis with variations introduced during the synthetic route. researchgate.netmdpi.com The search results indicate that synthetic analogs of natural products, including lignan glycosides, are being developed and evaluated for various biological activities. biomolther.orgresearchgate.netmdpi.com For instance, semisynthetic derivatives from Styrax suberifolius have been generated and tested for anthelmintic activity. researchgate.net Another study mentions Styraxjaponoside C and other known compounds being isolated from Styrax japonica. researchgate.net While the concept of developing synthetic analogs is relevant to compounds like this compound, specific details on the synthesis and evaluation of its diverse synthetic analogs were not extensively provided in the search results. biomolther.orgresearchgate.netmdpi.com
Design Principles for Analog Libraries with Enhanced Biological Activities
General principles for designing analog libraries with enhanced biological activities typically involve modifying the core structure of a lead compound to improve properties such as potency, selectivity, metabolic stability, and pharmacokinetic profiles. This often includes strategies like structure-activity relationship (SAR) studies, isosteric replacements, scaffold hopping, and the introduction of various functional groups to explore their impact on biological interactions. However, specific design principles applied to create analog libraries of this compound with enhanced biological activities were not found in the provided search results.
Catalytic Methods for Efficient Derivatization
Efficient derivatization of organic compounds often employs catalytic methods to facilitate specific chemical transformations, such as glycosylation, esterification, or ether formation, depending on the functional groups present in the molecule. Various catalysts, including acids, bases, organometallic complexes, and enzymes, can be utilized to enhance reaction rates, improve yields, and control selectivity. While general derivatization techniques exist, including those involving catalysts for modifying functional groups like alcohols and amines bioregistry.io, specific catalytic methods developed or used for the efficient derivatization of this compound were not detailed in the reviewed literature.
Exploration of Novel Scaffolds Based on this compound Structure
The exploration of novel scaffolds based on a lead compound's structure involves using the key structural features or pharmacophore of the original molecule as a starting point to design entirely new molecular frameworks that may retain or enhance desired biological activities. This process often utilizes techniques such as computational modeling, fragment-based design, and diversity-oriented synthesis. Although the concept of exploring novel scaffolds is a significant aspect of drug discovery and chemical biology, information regarding the exploration of novel scaffolds specifically based on the structure of this compound was not identified in the provided search results.
Advanced Analytical Methodologies for Detection and Quantification of Styraxjaponoside a
High-Performance Chromatographic Methods for Separation and Identification
Chromatographic techniques are fundamental for separating Styraxjaponoside A from other compounds present in plant extracts or biological samples. This separation is a necessary precursor to accurate identification and quantification.
Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) with various detection methods (e.g., UV, PDA)
HPLC and UPLC are widely used for the analysis of lignans (B1203133), including this compound, due to their ability to separate complex mixtures. These techniques are often coupled with various detectors to enhance selectivity and sensitivity.
Studies on Lancea tibetica, which contains Styraxjaponoside C (a related lignan (B3055560) glycoside), have successfully utilized HPLC with UV detection for the simultaneous determination of multiple lignans. This method demonstrated good linearity, repeatability, and accuracy, with limits of detection and quantification in the µg/mL range. nih.govthieme-connect.com The analysis was performed within 45 minutes. nih.govthieme-connect.com The mobile phase and extraction methods were optimized for effective separation and recovery. nih.govthieme-connect.com
UPLC coupled with UV and mass spectrometry detectors (UPLC-UV/MS) has also been applied for the quantitative and qualitative determination of lignans, including Styraxjaponoside C, in Lancea tibetica. thieme-connect.com The separation of standard compounds was achieved using a C18 column with a mobile phase consisting of water and acetonitrile, both containing 0.05% formic acid. thieme-connect.com The column temperature was maintained at 40°C. thieme-connect.com
HPLC with UV detection has also been used to study extracts from Styrax officinalis, allowing for the distinction, identification, and quantification of phenolic compounds, a class that includes lignans like this compound. scielo.brscielo.br
While specific detailed chromatographic parameters for this compound using UPLC or HPLC with UV/PDA were not extensively detailed in the search results, the successful application of these methods for related lignan glycosides and other compounds in Styrax species and other plants suggests their applicability for this compound. The use of UV or PDA detectors is common for compounds with chromophores, which lignans typically possess.
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is generally suitable for the analysis of volatile or easily derivatizable compounds. While lignans like this compound are relatively non-volatile due to their glycosidic structure, GC-MS has been employed for the analysis of trimethylsilyl (B98337) (TMS) derivatives of lignans. ebi.ac.uk This derivatization makes the compounds more volatile and suitable for GC analysis. GC-MS has been used to study the mass fragmentation patterns of TMS derivatives of various lignans, including matairesinoside, a compound also found in Styrax japonica alongside this compound. ebi.ac.uknih.govebi.ac.uk This suggests that GC, coupled with MS, could potentially be used for the analysis of this compound after appropriate derivatization, although direct application of GC to the intact glycoside is unlikely.
Supercritical Fluid Chromatography (SFC)
No specific information regarding the application of Supercritical Fluid Chromatography (SFC) for the analysis of this compound was found in the provided search results.
Advanced Spectrometric Techniques for Quantification and Structural Validation
Spectrometric techniques are essential for confirming the identity of this compound and for its precise quantification, often in conjunction with chromatographic separation.
Tandem Mass Spectrometry (MS/MS, ESI-MS/MS, HRMS/MS) for Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the mass-to-charge ratio of ions and is widely used for the identification and quantification of chemical compounds. libretexts.orgacdlabs.compitt.edu Tandem mass spectrometry (MS/MS) provides structural information by fragmenting ions and analyzing the resulting fragments. acdlabs.comwikipedia.org Electrospray ionization (ESI) is a common ionization technique for polar molecules like glycosides, producing charged molecules in the gas phase. pitt.eduwikipedia.org
ESI-MS/MS has been utilized for the characterization of reference standards, including Styraxjaponoside C, in the analysis of Lancea tibetica. thieme-connect.com This technique helps in discussing proposed fragmentation pathways, which are crucial for structural elucidation and confirmation. thieme-connect.com
High-Resolution Mass Spectrometry (HRMS), often coupled with tandem MS (HRMS/MS), provides accurate mass measurements that can be used to determine the elemental composition of a molecule or ion. msacl.orgnih.gov UHPLC-Orbitrap-Ion Trap Mass Spectrometry, a type of HRMS coupled with MS/MS capabilities, has been mentioned in the context of analyzing this compound and B. dntb.gov.ua This advanced technique allows for precise mass determination and detailed fragmentation analysis, aiding in the confident identification and structural validation of these compounds. The combination of HRMS with MS/MS is particularly valuable for analyzing complex samples and confirming the presence of target compounds like this compound based on their exact mass and characteristic fragmentation patterns.
Quantitative NMR (qNMR) for Purity and Content Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds. ebi.ac.uknih.govbiomolther.orgresearchgate.net Quantitative NMR (qNMR) extends this capability to quantify the amount of a specific substance in a sample by comparing the intensities of its characteristic NMR signals to those of a known standard.
NMR spectroscopy, including 1D and 2D NMR experiments (such as HSQC, 1H-1H COSY, and HMBC), was used in the initial structural determination of this compound and B isolated from Styrax japonica. ebi.ac.uknih.govbiomolther.orgresearchgate.net This highlights the importance of NMR in confirming the structure of isolated compounds.
While direct mentions of qNMR specifically for the routine quantification or purity determination of this compound were not prominent in the search results, qNMR is a recognized technique for determining the purity and content of isolated compounds. A study on jegosaponin A, another compound isolated from Styrax japonicus, reported using 1H-QNMR for purity determination, indicating the applicability of qNMR in the analysis of compounds from this plant species. mdpi.com This suggests that qNMR could be a valuable method for assessing the purity and quantifying this compound once isolated.
Hyphenated Techniques for Complex Matrix Analysis (e.g., LC-MS/MS, GC-MS/MS)
Hyphenated techniques couple a separation method, such as liquid chromatography (LC) or gas chromatography (GC), with a detection method, most commonly mass spectrometry (MS). This combination allows for the separation of complex mixtures before the components are introduced into the mass spectrometer for identification and quantification. This is particularly advantageous when dealing with complex matrices that contain numerous compounds that could interfere with the analysis of the target analyte ebi.ac.uk.
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are widely used for the analysis of non-volatile and semi-volatile compounds, including many natural products like lignans ebi.ac.ukebi.ac.uk. In LC-MS/MS, the liquid chromatograph separates the components of a sample. The separated analytes are then ionized and introduced into the mass spectrometer. Tandem mass spectrometry involves multiple stages of mass analysis, typically using a triple quadrupole (QqQ) system ebi.ac.ukctdbase.org. The first quadrupole selects a precursor ion based on its mass-to-charge ratio (m/z). This precursor ion is then fragmented in a collision cell, and a subsequent quadrupole selects and quantifies specific product ions ebi.ac.uk. This multiple reaction monitoring (MRM) mode provides a high degree of selectivity and sensitivity, making it suitable for analyzing target compounds in complex matrices with reduced interference ebi.ac.ukctdbase.org.
A liquid chromatographic method coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) has been developed and validated for the quantification of styraxlignolide A in rat plasma cdutcm.edu.cn. Styraxlignolide A is a pharmacologically active ingredient also isolated from Styrax japonica and appears to be closely related to this compound cdutcm.edu.cnnih.gov. In this method, styraxlignolide A was extracted from rat plasma using ethyl acetate (B1210297) cdutcm.edu.cn. The separation was achieved on an Atlantis dC18 column using a mixture of methanol (B129727) and ammonium (B1175870) formate (B1220265) as the mobile phase cdutcm.edu.cn. Detection was performed by tandem mass spectrometry in multiple reaction monitoring mode cdutcm.edu.cn. This demonstrates the applicability of LC-MS/MS for the analysis of Styrax japonica lignans in biological samples.
Gas Chromatography-Mass Spectrometry (GC-MS), and particularly GC-MS/MS, is typically used for the analysis of volatile and semi-volatile compounds that can be vaporized without decomposition. While this compound is a glycoside and may require derivatization to become sufficiently volatile for GC analysis, GC-MS/MS offers similar advantages to LC-MS/MS in terms of selectivity and sensitivity for suitable analytes in complex matrices. The process involves chromatographic separation on a GC column, followed by electron ionization or chemical ionization in the mass spectrometer, and then mass analysis, including fragmentation in MS/MS mode for enhanced specificity. GC-MS/MS has been applied to the analysis of various compounds in biological samples, offering low limits of detection.
The choice between LC-MS/MS and GC-MS/MS for the analysis of this compound depends on its specific chemical properties, including volatility and thermal stability. Given its glycosidic structure, LC-MS/MS is generally the preferred technique for such compounds due to its suitability for less volatile and polar molecules.
Bioanalytical Method Development for In Vitro and Preclinical In Vivo Samples
Bioanalytical method development is a critical process for the accurate and reliable quantification of analytes in biological matrices such as plasma, urine, tissue homogenates, and cell culture media. For compounds like this compound in preclinical in vivo studies or in vitro experiments, validated bioanalytical methods are essential to support pharmacokinetic, toxicokinetic, and in vitro metabolism studies.
The development of a bioanalytical method involves several key steps, starting with defining the analytical objectives, including the required sensitivity, specificity, accuracy, and precision. For complex biological matrices, sample preparation is a crucial step to isolate the analyte of interest from interfering matrix components. Common sample preparation techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation. The specific method chosen depends on the physicochemical properties of this compound and the nature of the biological matrix. The LC-MS/MS method for styraxlignolide A in rat plasma, for instance, utilized ethyl acetate extraction cdutcm.edu.cn.
Following sample preparation, the analyte is typically separated using chromatography (e.g., LC) and detected using a sensitive and selective detector (e.g., MS/MS) ebi.ac.uk. The method must be validated according to regulatory guidelines to ensure its reliability for the intended purpose. Key validation parameters include:
Accuracy: The closeness of the measured value to the true concentration.
Precision: The reproducibility of the measurements.
Specificity/Selectivity: The ability of the method to uniquely measure the analyte in the presence of matrix components and other substances.
Sensitivity: Determined by the Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOQ is the lowest concentration that can be reliably quantified with acceptable accuracy and precision.
Linearity: The ability to obtain results that are directly proportional to the concentration of the analyte over a defined range.
Range: The interval between the upper and lower concentrations for which the method has demonstrated acceptable levels of accuracy, precision, and linearity.
Recovery: The efficiency of the sample preparation method in extracting the analyte from the matrix.
Matrix Effects: The influence of the matrix components on the ionization and detection of the analyte in MS-based methods.
For the LC-MS/MS method developed for styraxlignolide A in rat plasma, the standard curve showed linearity over a specific concentration range, and the method demonstrated acceptable intra- and inter-assay precision and accuracy cdutcm.edu.cn. The lower limit of quantification (LLOQ) was established as 100 ng/mL using a small plasma sample volume cdutcm.edu.cn.
Developing robust bioanalytical methods for this compound in various biological matrices is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical studies and for supporting in vitro biological activity assessments.
Formulation Strategies for Preclinical Research of Styraxjaponoside a
Solubilization and Stability Enhancement for In Vitro and In Vivo Studies
A primary hurdle in the preclinical development of many new chemical entities (NCEs), particularly those derived from natural products like triterpenoid (B12794562) saponins (B1172615), is poor aqueous solubility. nih.govnih.gov Saponins are amphiphilic molecules, possessing both a lipophilic aglycone (sapogenin) and hydrophilic sugar moieties. pharmaexcipients.com This structure governs their solubility, aggregation behavior, and stability. chemrxiv.org Strategies for preclinical research focus on overcoming these limitations to prepare homogenous and stable formulations for reliable experimental results.
The solubility of triterpenoid saponins can be significantly influenced by pH and the extent of glycosylation. chemrxiv.org For instance, monodesmosidic saponins (with a single sugar chain) can be negligibly soluble in water at a pH below 7, whereas bidesmosidic saponins (with two sugar chains) may maintain higher solubility across a wider pH range. chemrxiv.org Therefore, initial formulation efforts for Styraxjaponoside A would involve characterizing its pH-solubility profile. yakhak.org
Common solubilization techniques employed in preclinical studies include:
pH Adjustment: Modifying the pH of the formulation vehicle can ionize the compound, thereby increasing its solubility. This is a primary and straightforward approach, particularly for compounds with ionizable functional groups. yakhak.org
Co-solvents: Utilizing a mixture of water and a water-miscible organic solvent (co-solvent) can significantly enhance the solubility of poorly soluble compounds. Common co-solvents used in preclinical research include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).
Surfactants: Surfactants are used to increase solubility by forming micelles that can encapsulate hydrophobic molecules. Saponins themselves have natural surfactant properties, which can be leveraged in formulation. mdpi.commdpi.com The selection of an appropriate surfactant and its concentration is crucial to avoid potential toxicity in preclinical models. catapult.org.uk
Stability is another key consideration. Triterpenoid saponins are generally stable, but hydrolysis can occur under certain conditions. chemrxiv.org Preformulation studies typically involve assessing the stability of this compound in different solvents and pH conditions to establish the optimal parameters for stock solutions and final formulations for in vitro and in vivo experiments.
Table 1: Common Solubilization Approaches for Preclinical Research
| Strategy | Mechanism of Action | Examples of Agents | Key Considerations |
|---|---|---|---|
| pH Adjustment | Increases solubility by ionizing the compound. | Buffers (e.g., phosphate (B84403), citrate) | Compound must have ionizable groups; potential for precipitation upon dilution in physiological pH. |
| Co-solvents | Reduces the polarity of the aqueous vehicle, increasing the solubility of lipophilic compounds. | Ethanol, Propylene Glycol, PEG 400, Dimethyl Sulfoxide (DMSO) | Potential for precipitation upon dilution; tolerability in the specific animal model must be considered. catapult.org.uk |
| Surfactants | Form micelles that encapsulate the drug, increasing its apparent solubility. | Tween 80, Cremophor EL, Solutol HS 15 | Micellar encapsulation; potential for vehicle-induced biological effects or toxicity. yakhak.org |
| Cyclodextrins | Form inclusion complexes where the hydrophobic compound is held within the cyclodextrin (B1172386) cavity. | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Stoichiometry of complexation; potential for nephrotoxicity with some cyclodextrins. |
Development of Research-Oriented Delivery Systems for Preclinical Models (e.g., Nanoformulations, Liposomal Encapsulation for in vivo research)
For more challenging compounds or to investigate targeted delivery, advanced delivery systems are developed. The objective is to improve bioavailability, modify pharmacokinetic profiles, and protect the compound from degradation. researchgate.netnih.gov Given the amphiphilic nature of saponins, they are particularly amenable to incorporation into lipid-based and polymeric nanocarriers. researchgate.net
Nanoformulations
Nanoformulations, such as nanoemulsions and solid lipid nanoparticles (SLNs), offer promising avenues for the delivery of saponins. researchgate.net Saponins themselves can act as natural surfactants or stabilizers in these systems. mdpi.comresearchgate.net
Nanoemulsions: These are oil-in-water or water-in-oil dispersions with droplet sizes typically in the range of 20-200 nm. They can encapsulate lipophilic compounds in the oil phase, enhancing their solubility and absorption. Saponins from sources like Quillaja saponaria have been shown to be highly effective as emulsifiers and stabilizers for nanoemulsions, sometimes exhibiting properties similar to synthetic surfactants like Tween 80. mdpi.com
Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from lipids that are solid at room temperature. researchgate.net They can encapsulate hydrophobic compounds within the solid lipid matrix, protecting them from chemical degradation and offering potential for controlled release. researchgate.net Saponins can be used as biosurfactants to stabilize the SLN dispersion. researchgate.net
Liposomal Encapsulation
Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. mdpi.com They are versatile delivery systems capable of encapsulating both hydrophilic and hydrophobic compounds. mdpi.com For an amphiphilic compound like this compound, it would likely intercalate within the lipid bilayer.
The development of a liposomal formulation for preclinical in vivo research involves several key steps:
Lipid Selection: The choice of phospholipids (B1166683) (e.g., DSPC) and other lipids like cholesterol is critical for the stability, size, and release characteristics of the liposomes. mdpi.com
Formulation Method: Techniques like microfluidics can be used to produce liposomes with a controlled, homogenous size and high encapsulation efficiency. nih.gov
Characterization: The resulting liposomes are thoroughly characterized for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency. mdpi.com
Liposomal encapsulation can significantly alter the pharmacokinetic profile of a compound, often leading to a longer circulation half-life and potentially improved accumulation at target sites. nih.govresearchgate.net Studies have shown that encapsulating active agents in liposomes can improve their therapeutic efficacy in animal models. nih.govnih.gov
Table 2: Comparison of Research-Oriented Delivery Systems
| Delivery System | Description | Typical Size Range | Potential Advantages for Preclinical Research |
|---|---|---|---|
| Nanoemulsion | Thermodynamically stable, isotropic system of oil, water, and surfactant. researchgate.net | 20 - 200 nm | High surface area for absorption; can be formulated for oral or parenteral routes. |
| Solid Lipid Nanoparticle (SLN) | Colloidal particles made of a solid lipid core stabilized by surfactants. researchgate.net | 50 - 1000 nm | Protects encapsulated compound from degradation; potential for sustained release. researchgate.net |
| Liposome | Vesicle composed of one or more phospholipid bilayers. mdpi.com | 50 - 400 nm | Can carry both hydrophilic and lipophilic compounds; biocompatible; can alter pharmacokinetic profile. mdpi.comresearchgate.net |
| Micelles | Self-assembling colloidal particles with a hydrophobic core and hydrophilic shell. google.com | 5 - 100 nm | Can solubilize poorly water-soluble compounds; small size may allow for tissue penetration. |
Excipient Compatibility and Stability Studies for Research Formulations
The selection of appropriate excipients is fundamental to developing a stable and effective formulation. nih.gov Excipients, while often considered inert, can have physical or chemical interactions with the active pharmaceutical ingredient (API). researchgate.net Therefore, compatibility studies are a crucial pre-formulation step. nih.gov
The goal of these studies is to identify any potential interactions that could compromise the stability of this compound in the final research formulation. researchgate.net Common techniques used for compatibility screening include:
Differential Scanning Calorimetry (DSC): This thermal analysis technique is used to detect physical and chemical interactions between the compound and an excipient. scielo.br Changes in the thermal profile of the API, such as the shifting or disappearance of melting peaks in a binary mixture, can indicate an interaction. researchgate.net
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis identifies the functional groups present in a molecule. By comparing the spectra of the individual components to that of their mixture, it is possible to detect the formation of new chemical bonds or the disappearance of functional groups, indicating a chemical interaction. scielo.br
Isothermal Stress Testing (IST): This method involves storing binary mixtures of the drug and excipients at elevated temperatures and humidity for a specific period. researchgate.net The samples are then analyzed, typically by a chromatographic method like HPLC, to quantify the amount of the drug remaining and to detect the appearance of any degradation products. nih.gov
These studies help guide the selection of excipients (e.g., fillers, lubricants, surfactants, and polymers) that are compatible with this compound, ensuring the integrity and reliability of the formulation used in preclinical efficacy and toxicology studies. scielo.br
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Cholesterol |
| Dimethyl Sulfoxide (DMSO) |
| Distearoylphosphatidylcholine (DSPC) |
| Ethanol |
| Polyethylene Glycol (PEG) |
| Propylene Glycol |
Future Research Directions and Translational Potential of Styraxjaponoside a
Elucidation of Novel Biological Activities and Untapped Mechanisms
The known biological activities of Styraxjaponoside A and its related compounds provide a foundation for exploring new therapeutic applications. While its antifungal properties are the most studied, the broader bioactivity of the Styrax genus suggests a wider potential for this compound.
Current and Potential Biological Activities of this compound and Related Compounds:
| Compound/Extract | Known/Potential Biological Activity | Investigated Mechanism of Action |
|---|---|---|
| This compound | Antifungal | Membrane-disruptive mechanisms researchgate.net |
| Styraxjaponoside B | Matrix Metalloproteinase-1 (MMP-1) Inhibition | Prevents UV-induced changes in MMP-1 expression nih.gov |
| Styraxoside A | Anti-inflammatory | Inhibition of iNOS and COX-2 expression via suppression of NF-κB activation nih.gov |
| Styrax japonica Extracts | Anticomplement, HIV-1 fusion inhibition, antinociceptive, sedative, anxiolytic | Not fully elucidated for all activities semanticscholar.orgasm.org |
Future research should focus on screening this compound for a broader range of pharmacological effects. Given that other compounds from Styrax japonica exhibit anti-inflammatory and MMP-inhibitory activities, investigating this compound for these effects is a logical next step. nih.govnih.gov For instance, Styraxoside A, another compound from the same plant, has been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) by suppressing NF-κB activation. nih.gov Exploring if this compound shares these anti-inflammatory pathways is a promising avenue.
Furthermore, the antifungal mechanism of this compound, which involves membrane disruption, warrants deeper investigation. researchgate.net This mechanism is a desirable trait for antifungal agents as it can be effective against drug-resistant strains. nih.govfrontiersin.org Understanding the precise molecular interactions with the fungal membrane could lead to the development of more potent and selective antifungal therapies.
Exploration of Synergistic Effects in Combination Research Strategies
Combination therapy is a cornerstone of modern medicine, particularly in treating complex diseases like cancer and infectious diseases. nih.gov Combining natural products with conventional drugs can enhance therapeutic efficacy, reduce toxicity, and overcome drug resistance. koreascience.krnih.govyoutube.comcancercenter.comwebmd.com The potential of this compound in combination therapies, especially in antifungal and anticancer applications, is a promising area for future research.
Given its membrane-disrupting antifungal activity, combining this compound with conventional antifungal drugs that have different mechanisms of action could lead to synergistic effects. researchgate.netkoreascience.kr For example, pairing it with azoles, which inhibit ergosterol synthesis, could create a powerful two-pronged attack on fungal cells. nih.gov Studies on other natural compounds have demonstrated successful synergistic antifungal activity. koreascience.krwoodj.org
In oncology, natural products are often used to sensitize cancer cells to chemotherapy. nih.gov Investigating the potential of this compound to enhance the efficacy of chemotherapeutic agents could open new avenues for cancer treatment. nih.gov Research could focus on whether this compound can modulate pathways that contribute to chemoresistance.
Potential Combination Research Strategies for this compound:
| Therapeutic Area | Potential Combination Partner | Rationale for Synergy |
|---|---|---|
| Antifungal Therapy | Azole antifungals (e.g., Fluconazole) | Complementary mechanisms of action (membrane disruption and ergosterol synthesis inhibition) researchgate.netnih.gov |
| Polyene antifungals (e.g., Amphotericin B) | Potentially enhanced membrane permeabilization | |
| Anticancer Therapy | Docetaxel | Potential for enhanced cytotoxicity and overcoming resistance nih.gov |
Biotechnological Production and Sustainable Sourcing Strategies
The reliance on harvesting from natural plant sources for medicinal compounds can be unsustainable and lead to variable yields. nih.govfrontiersin.org Biotechnological approaches such as plant cell culture and metabolic engineering offer a sustainable and controlled alternative for the production of high-value secondary metabolites like this compound. sinica.edu.twrjas.ronih.gov
Plant cell and tissue cultures of Styrax japonica could be established to produce this compound in bioreactors. sinica.edu.twrjas.ronih.gov This method allows for the optimization of growth conditions to maximize yield and ensures a consistent supply independent of geographical and seasonal variations. sinica.edu.tw Furthermore, elicitation, the use of biotic or abiotic stressors to stimulate secondary metabolite production, can be employed to enhance the synthesis of lignans (B1203133) in cell cultures. nih.gov Studies on other lignan-producing plants have shown that elicitors like methyl jasmonate can significantly increase product yields. researchgate.net
Metabolic engineering presents a more advanced strategy to boost the production of this compound. nih.govacs.orgmdpi.comnih.gov This could involve overexpressing key enzymes in the lignan (B3055560) biosynthetic pathway or down-regulating competing pathways to channel metabolic flux towards the desired compound. nih.govnih.gov Identifying and characterizing the specific genes and enzymes involved in the biosynthesis of this compound is a critical first step in this direction.
Advanced Computational Drug Discovery and Repurposing Applications
Computational methods are powerful tools in modern drug discovery, enabling the rapid screening of virtual compound libraries and the prediction of potential biological targets. nih.govnih.govresearchgate.netresearchgate.net These in silico approaches can be applied to this compound to explore its therapeutic potential beyond its known activities and to identify new uses for the compound (drug repurposing). mdpi.comresearchgate.netnih.govmdpi.com
Molecular docking studies can be used to predict the binding affinity of this compound to a wide range of protein targets associated with various diseases. This can help to identify potential new mechanisms of action and therapeutic applications. For example, virtual screening of lignan libraries has been used to identify potential anticancer agents by targeting key proteins in cancer signaling pathways. nih.govnih.govresearchgate.netresearchgate.net A similar approach could be applied to this compound to explore its potential as an anticancer, anti-inflammatory, or neuroprotective agent.
Drug repurposing offers a faster and more cost-effective route to new therapies by finding new uses for existing compounds with known safety profiles. mdpi.comresearchgate.netnih.govmdpi.com Computational methods can accelerate this process by identifying potential new targets for this compound. By creating a virtual profile of its potential interactions, researchers can prioritize experimental validation for the most promising new indications.
Development of Metabolomic and Proteomic Signatures for this compound Activity
Metabolomics and proteomics are powerful "omics" technologies that provide a global snapshot of the small molecules and proteins in a biological system, respectively. These approaches can be used to elucidate the mechanism of action of a drug and to identify biomarkers of its activity. Applying these technologies to this compound can provide a deeper understanding of its cellular effects.
By treating cells (e.g., fungal or cancer cells) with this compound and analyzing the resulting changes in the metabolome and proteome, researchers can identify the metabolic pathways and cellular processes that are perturbed by the compound. This can reveal novel mechanisms of action and potential off-target effects. A recent study on Styrax japonicus used integrated metabolomic and transcriptomic analyses to identify changes in secondary metabolite levels, demonstrating the feasibility of these techniques for this plant genus. mdpi.com
Furthermore, identifying a unique metabolomic or proteomic "signature" associated with the activity of this compound could lead to the development of biomarkers. These biomarkers could be used in future clinical studies to monitor the response to treatment and to identify patients who are most likely to benefit from therapy.
Methodological Advancements in High-Throughput Screening and Mechanistic Profiling
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for biological activity. nih.govspringernature.commdpi.comnih.gov Advanced HTS assays can be developed to screen for novel activities of this compound and to perform detailed mechanistic profiling.
For identifying new biological targets, a variety of HTS platforms can be employed. These include cell-based assays that measure specific cellular responses, as well as target-based assays that measure the direct interaction of a compound with a purified protein. nih.gov For a compound like this compound with known antifungal activity, specific HTS assays can be designed to explore its efficacy against a broad range of fungal pathogens, including clinically relevant drug-resistant strains. nih.govmdpi.comnih.gov
For mechanistic profiling, advanced techniques can provide detailed insights into how this compound exerts its effects. In the context of its antifungal activity, methods to study membrane disruption, such as fluorescence anisotropy and electrophysiological measurements, can quantify the extent and nature of membrane damage. asm.orgfrontiersin.orgacs.orgnih.gov Understanding the specifics of how it disrupts fungal membranes could guide the development of derivatives with improved selectivity and potency. nih.govacs.orgnih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Styraxjaponoside B |
| Styraxoside A |
| Nitric Oxide |
| Prostaglandin E2 |
| Docetaxel |
| Doxorubicin |
| Fluconazole |
| Amphotericin B |
| Methyl jasmonate |
| Egonol (B1663352) |
| Masutakeside I |
| Styraxlignolide A |
| Matairesinol (B191791) |
| Pinoresinol (B1678388) |
| Sesamin (B1680957) |
Q & A
Q. What methodologies are recommended for isolating Styraxjaponoside A from natural sources, and how can purity be validated?
Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like HPLC or column chromatography. Purity validation requires analytical methods such as NMR spectroscopy for structural confirmation and HPLC-MS for quantitative assessment. Reproducibility depends on standardized protocols for plant material preparation and solvent ratios .
Q. Which spectroscopic techniques are critical for elucidating the structure of this compound, and how are spectral contradictions resolved?
Key techniques include H-NMR, C-NMR, and 2D NMR (COSY, HSQC, HMBC) for skeletal mapping, alongside IR spectroscopy for functional groups. Contradictions in spectral data (e.g., ambiguous coupling constants) may require comparative analysis with synthetic analogs or computational modeling (e.g., DFT calculations) .
Q. What in vitro assays are suitable for preliminary screening of this compound’s bioactivity?
Common assays include MTT tests for cytotoxicity, DPPH/ABTS for antioxidant activity, and enzyme inhibition assays (e.g., COX-2 for anti-inflammatory properties). Dose-response curves and IC values should be calculated to establish potency, with triplicates to ensure statistical validity .
Advanced Research Questions
Q. How can researchers address heterogeneity in pharmacological studies of this compound across different experimental models?
Heterogeneity (e.g., varying IC values in cytotoxicity assays) should be quantified using metrics like or to assess between-study variability. Meta-regression models can identify confounding factors such as cell line specificity or solvent polarity .
Q. What experimental designs are optimal for investigating this compound’s mechanism of action in complex biological systems?
Use multi-omics approaches: transcriptomics (RNA-seq) to identify differentially expressed genes, proteomics (LC-MS/MS) for protein interaction networks, and metabolomics (NMR) to track metabolic shifts. CRISPR-Cas9 knockout models can validate target pathways .
Q. How should contradictory data on this compound’s pharmacokinetics (e.g., bioavailability) be reconciled?
Conduct comparative bioavailability studies using parallel methodologies: in situ perfusion models for intestinal absorption, PAMPA assays for passive diffusion, and LC-MS/MS for plasma concentration profiling. Species-specific differences (rodent vs. human hepatocytes) must be factored into extrapolations .
Q. What strategies mitigate batch-to-batch variability in this compound sourcing for reproducibility in long-term studies?
Implement Good Agricultural and Collection Practices (GACP) for plant material, validated by chemometric analysis (PCA or PLS-DA) of metabolite profiles. Accelerated stability testing (40°C/75% RH) under ICH guidelines ensures compound integrity .
Q. How can molecular docking and MD simulations enhance understanding of this compound’s receptor interactions?
Dock the compound into target protein structures (PDB ID) using AutoDock Vina, followed by molecular dynamics (GROMACS) to assess binding stability. Free energy calculations (MM-PBSA) quantify interaction forces, while mutagenesis studies validate docking predictions .
Q. What statistical frameworks are appropriate for analyzing non-linear dose-response relationships in this compound bioassays?
Use non-parametric models (e.g., 4-parameter logistic regression) for sigmoidal curves. Bootstrap resampling (1,000 iterations) can estimate confidence intervals, and AIC/BIC criteria compare model fit robustness .
Q. How do researchers balance in vivo and in vitro models to evaluate this compound’s therapeutic potential without redundancy?
Adopt the FDA’s “Animal Rule” framework: prioritize in vitro high-throughput screens to identify lead mechanisms, followed by zebrafish or rodent models for translational validation. Organ-on-a-chip systems reduce reliance on animal testing .
Methodological Guidance
- For structural studies : Cross-validate NMR assignments with computational tools (e.g., ACD/Labs) to resolve stereochemical ambiguities .
- For pharmacological reviews : Apply PRISMA guidelines to systematic reviews, with risk-of-bias assessment (ROB2 tool) for included studies .
- For data reporting : Include raw datasets in supplementary materials, with standardized metadata (MIAME or MIAPE guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
